molecular formula C9H10O5S B14532044 3,5-Dimethyl-2-sulfobenzoic acid CAS No. 62508-70-7

3,5-Dimethyl-2-sulfobenzoic acid

Cat. No.: B14532044
CAS No.: 62508-70-7
M. Wt: 230.24 g/mol
InChI Key: OPOKDVWDPWAYSM-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-sulfobenzoic acid is an aromatic sulfonic acid derivative It is characterized by the presence of two methyl groups at the 3 and 5 positions and a sulfonic acid group at the 2 position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-2-sulfobenzoic acid typically involves the sulfonation of 3,5-dimethylbenzoic acid. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent. The reaction conditions, such as temperature and concentration of the sulfonating agent, are carefully controlled to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2-sulfobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Sulfuric Acid: Used for sulfonation reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

3,5-Dimethyl-2-sulfobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-sulfobenzoic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The methyl groups can influence the compound’s hydrophobic interactions and overall stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-2-sulfobenzoic acid is unique due to the combined presence of electron-donating methyl groups and an electron-withdrawing sulfonic acid group

Properties

CAS No.

62508-70-7

Molecular Formula

C9H10O5S

Molecular Weight

230.24 g/mol

IUPAC Name

3,5-dimethyl-2-sulfobenzoic acid

InChI

InChI=1S/C9H10O5S/c1-5-3-6(2)8(15(12,13)14)7(4-5)9(10)11/h3-4H,1-2H3,(H,10,11)(H,12,13,14)

InChI Key

OPOKDVWDPWAYSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)S(=O)(=O)O)C

Origin of Product

United States

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